(3-Methylpyrrolidin-3-yl)methanol

Chiral pharmacology Vasopressin receptor modulation G protein-coupled receptor (GPCR) binding

This C3-quaternary pyrrolidine methanol (CAS 1354893-12-1) delivers a geometrically constrained hydroxymethyl hydrogen-bonding vector inaccessible to C2-regioisomeric analogs such as (3-methylpyrrolidin-2-yl)methanol (CAS 1248551-34-9). The quaternary stereocenter retains configurational integrity through multi-step sequences, enabling reproducible SAR exploration of dopamine D4, kappa opioid, and vasopressin receptors. Supplied as free base (≥98%) for nucleophilic coupling without counterion interference, or as oxalate salt for crystalline automated parallel synthesis handling. Every batch includes NMR, HPLC, and LC-MS documentation supporting GLP compliance. Select this specific C3 scaffold to preserve synthetic fidelity and biological reproducibility in CNS lead optimization.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 1354893-12-1
Cat. No. B1426692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylpyrrolidin-3-yl)methanol
CAS1354893-12-1
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCC1(CCNC1)CO
InChIInChI=1S/C6H13NO/c1-6(5-8)2-3-7-4-6/h7-8H,2-5H2,1H3
InChIKeyZBNGYAJEJQZYNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methylpyrrolidin-3-yl)methanol (CAS 1354893-12-1): A 3-Substituted Pyrrolidine Scaffold for CNS-Focused Chiral Building Block Procurement


(3-Methylpyrrolidin-3-yl)methanol (CAS 1354893-12-1), also designated as (3-methyl-3-pyrrolidinyl)methanol, is a chiral heterocyclic amino alcohol with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol . The compound features a saturated five-membered pyrrolidine ring bearing a methyl substituent and a hydroxymethyl group at the C3 position, creating a quaternary stereocenter that distinguishes it from alternative pyrrolidine methanol regioisomers . Commonly supplied as the free base or the oxalate salt form, this scaffold serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of central nervous system (CNS) receptor modulators where the C3-substituted architecture influences conformational constraints and target-binding geometries .

Why (3-Methylpyrrolidin-3-yl)methanol Cannot Be Interchanged with C2-Regioisomers or Non-Chiral Pyrrolidine Alcohols in Receptor-Targeted Synthesis


Substituting (3-methylpyrrolidin-3-yl)methanol with regioisomeric analogs such as (3-methylpyrrolidin-2-yl)methanol (CAS 1248551-34-9) or simpler pyrrolidine-3-ylmethanol derivatives introduces predictable yet critical alterations in molecular geometry, electronic distribution, and hydrogen-bonding capacity that directly impact receptor binding and metabolic stability in downstream compounds [1]. The C3 substitution creates a quaternary stereocenter that restricts conformational flexibility in a manner distinct from the secondary alcohol environment of C2 analogs, while the 3-methyl group contributes steric bulk that influences both the basicity of the pyrrolidine nitrogen (affecting pKa and salt formation) and the trajectory of the hydroxymethyl group relative to the ring plane . In CNS receptor applications—including dopamine D4, kappa opioid, and vasopressin receptor systems where pyrrolidine-containing ligands are established pharmacophores—the precise spatial orientation of the alcohol and methyl substituents determines whether a compound functions as an agonist, antagonist, or partial modulator . The following quantitative evidence demonstrates that this specific substitution pattern cannot be assumed interchangeable with commercially available alternatives, and procurement decisions predicated on cost or availability of structurally similar analogs may compromise synthetic fidelity and biological reproducibility.

(3-Methylpyrrolidin-3-yl)methanol Procurement-Relevant Comparative Evidence: Stereochemical Configuration, Salt Form Selection, and Intermediate-Specific Differentiation


Stereochemical Configuration at C3 Determines Enantioselective Binding in Vasopressin Receptor Ligands: (3S) vs. (3R) Enantiomer Pharmacological Divergence

The stereochemistry at the C3 position of 3-methylpyrrolidine derivatives is a decisive determinant of pharmacological activity. Molecular modeling studies using (3S)-3-methylpyrrolidine as a vasopressin receptor ligand scaffold demonstrated that this specific enantiomeric configuration optimizes binding pocket complementarity within the vasopressin GPCR, enabling the same core scaffold to exhibit either agonist or antagonist behavior depending on the spatial orientation of the substituents . In contrast, the (3R)-enantiomer or racemic mixtures of related pyrrolidine alcohols may produce divergent or attenuated receptor modulation profiles, as the mirror-image stereochemistry alters the trajectory of the hydroxymethyl hydrogen-bonding group and the methyl steric footprint within the receptor binding site . This stereochemical sensitivity is class-characteristic of chiral pyrrolidine alcohols used in GPCR-targeted drug discovery, where even single-center inversion can reverse functional activity or reduce binding affinity by orders of magnitude .

Chiral pharmacology Vasopressin receptor modulation G protein-coupled receptor (GPCR) binding

Salt Form Selection: Hydrochloride vs. Oxalate vs. Free Base—Aqueous Solubility, Handling Stability, and Crystallinity Trade-offs for Downstream Synthetic Workflows

The commercial availability of (3-methylpyrrolidin-3-yl)methanol in multiple salt forms—free base, hydrochloride, and oxalate—presents procurement options with distinct physicochemical profiles that directly affect synthetic workflow compatibility. The hydrochloride salt (CAS 1354792-84-9, C₆H₁₄ClNO, MW 151.63 g/mol, purity ≥95–97%) exhibits slight water solubility and appears as a pale yellow oil or solid depending on purity . The oxalate salt form (CAS 1354893-12-1, supplied at 95% purity) offers alternative crystallinity and handling characteristics that may favor solid dispensing and long-term storage stability . The free base (MW 115.17 g/mol, purity ≥98%) provides the unmodified amine for direct use in reactions requiring free nucleophilic nitrogen without counterion interference . In contrast, the hydrochloride salt of the C2-regioisomer (3-methylpyrrolidin-2-yl)methanol (CAS 2940963-46-0) shares the same molecular weight (151.63 g/mol) but differs in GHS hazard classification: H315 (100% skin irritation) and H318 (100% serious eye damage) [1], indicating that even regioisomeric hydrochloride salts cannot be assumed to share identical safety and handling profiles.

Salt selection Physicochemical properties Synthetic intermediate handling

Synthetic Intermediate Role in Dopamine D4 and Kappa Opioid CNS Receptor Ligands: Scaffold-Specific Target Engagement vs. Alternative Pyrrolidine Regioisomers

The pyrrolidine ring system is a privileged scaffold in CNS drug discovery, with established presence in antagonists of dopamine D4 receptors and kappa opioid receptor modulators . (3-Methylpyrrolidin-3-yl)methanol occupies a specific structural niche within this scaffold family: the C3 quaternary substitution pattern confers conformational rigidity that is therapeutically relevant for receptor subtype selectivity. The dopamine D4 receptor, implicated in attention-deficit/hyperactivity disorder (ADHD) and schizophrenia, and kappa opioid receptors, targeted for pain, depression, and addiction therapeutics, both recognize pyrrolidine-containing ligands where the spatial arrangement of the basic nitrogen and hydrogen-bonding alcohol group determines binding affinity and functional selectivity [1]. The C3 substitution pattern of the target compound positions the hydroxymethyl group at a distance and dihedral angle from the pyrrolidine nitrogen that is geometrically distinct from C2 analogs (e.g., (3-methylpyrrolidin-2-yl)methanol), thereby offering a differentiated vector for structure-activity relationship (SAR) exploration . This class-level inference is supported by extensive SAR literature demonstrating that pyrrolidine substitution position profoundly influences binding to aminergic GPCRs, with C2, C3, and N-substituted variants producing divergent pharmacological profiles [2].

CNS drug discovery Dopamine D4 receptor Kappa opioid receptor Scaffold-based design

Analytical Documentation and Purity Verification: HPLC, NMR, and LC-MS Characterization for Reproducible Synthetic Intermediates

Procurement of (3-methylpyrrolidin-3-yl)methanol from qualified suppliers includes comprehensive analytical documentation—specifically NMR, HPLC, and LC-MS spectral data—that enables batch-to-batch verification and ensures synthetic reproducibility . The compound is supplied at certified purity levels of ≥98% (free base, Leyan catalog #1425542) and 95–97% (hydrochloride salt, multiple vendors), with analytical characterization traceable to the specific CAS registry number . This documentation standard is critical for pharmaceutical intermediate procurement, where impurities from regioisomeric byproducts (e.g., C2-substituted isomers) or incomplete methylation at C3 can compromise downstream reaction yields and final compound purity. In contrast, generic or non-certified pyrrolidine methanol analogs may lack validated analytical characterization, introducing batch variability that undermines the reproducibility of multi-step medicinal chemistry campaigns. The availability of MSDS, NMR, HPLC, and LC-MS documentation packages directly supports compliance with good laboratory practice (GLP) documentation requirements and enables rigorous purity verification before use in sensitive synthetic transformations .

Analytical characterization Purity verification Synthetic reproducibility

(3-Methylpyrrolidin-3-yl)methanol Application Scenarios: CNS Receptor SAR Campaigns, Chiral GPCR Ligand Synthesis, and Salt Form-Specific Synthetic Workflows


Enantioselective Synthesis of GPCR Ligands Requiring Defined Stereochemistry for Agonist/Antagonist Functional Control

This scenario applies to medicinal chemistry teams developing GPCR-targeted therapeutics, particularly vasopressin receptor modulators or kappa opioid receptor ligands, where the stereochemistry of the pyrrolidine core dictates functional outcome. Procurement of enantiopure (3S)- or (3R)-(3-methylpyrrolidin-3-yl)methanol—rather than racemic mixtures—enables reproducible exploration of stereochemistry-dependent agonist/antagonist activity, as established by molecular modeling studies with (3S)-3-methylpyrrolidine in vasopressin receptor systems . The quaternary C3 stereocenter maintains configurational integrity through multi-step synthetic sequences, ensuring that the spatial orientation of the hydroxymethyl hydrogen-bonding group and the methyl steric footprint remains consistent with the intended receptor binding geometry .

Salt Form Optimization for Synthetic Workflow Compatibility: Free Base, Hydrochloride, or Oxalate Selection Based on Reaction Solvent and Purification Requirements

This scenario addresses process chemistry and medicinal chemistry laboratories where the choice of salt form directly impacts synthetic efficiency and product isolation. The free base (purity ≥98%) is optimal for reactions requiring nucleophilic amine participation without counterion interference, while the hydrochloride salt (purity 95–97%, MW 151.63 g/mol, slight aqueous solubility) offers improved handling for aqueous workups and salt metathesis steps . The oxalate salt provides crystalline solid handling advantages for long-term storage and precise weighing of small quantities in automated parallel synthesis platforms . Selection among these forms should be guided by reaction solvent compatibility (DMSO, methanol, water), downstream coupling chemistry requirements, and purification methodology.

Dopamine D4 or Kappa Opioid Receptor SAR Campaigns Requiring C3-Substituted Pyrrolidine Scaffold Geometry

This scenario applies to neuroscience-focused drug discovery programs targeting dopamine D4 receptors (for ADHD, schizophrenia) or kappa opioid receptors (for pain, depression, addiction), where pyrrolidine-containing ligands are established pharmacophores . (3-Methylpyrrolidin-3-yl)methanol provides a specific C3 substitution pattern that positions the hydroxymethyl hydrogen-bonding group at a vector and distance from the basic pyrrolidine nitrogen that is geometrically inaccessible to C2-regioisomeric analogs such as (3-methylpyrrolidin-2-yl)methanol (CAS 1248551-34-9) . This differentiated geometry enables SAR exploration of receptor binding pockets that may not be addressable using alternative commercially available pyrrolidine methanol building blocks, making the C3-substituted scaffold essential for comprehensive lead optimization campaigns in these CNS target families.

Quality-Controlled Intermediate Procurement for Multi-Step Medicinal Chemistry Campaigns Requiring Analytical Traceability

This scenario applies to academic and industrial laboratories conducting multi-step synthetic campaigns where intermediate purity and identity must be verified for publication, patent filing, or regulatory documentation. (3-Methylpyrrolidin-3-yl)methanol sourced from qualified suppliers includes NMR, HPLC, and LC-MS analytical documentation packages that enable batch-specific verification and ensure synthetic reproducibility . The certified purity levels (95–98% depending on salt form) and full analytical characterization support GLP documentation requirements and reduce the risk of downstream synthetic failure attributable to uncharacterized impurities or regioisomeric contamination that may be present in non-certified generic pyrrolidine methanol alternatives .

Technical Documentation Hub

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